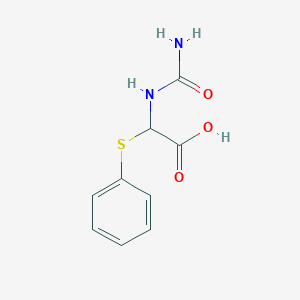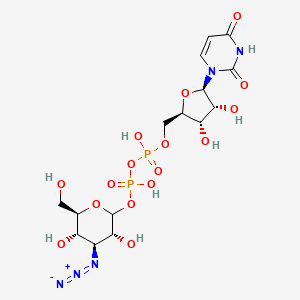
UDP-4-Azido-4-deoxy-D-glucose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UDP-4-Azido-4-deoxy-D-glucose is a modified sugar nucleotide that plays a significant role in glycobiology. It is a derivative of uridine diphosphate glucose, where the hydroxyl group at the fourth position of the glucose moiety is replaced by an azido group. This modification allows it to be used as a metabolic chemical reporter for studying glycosylation processes and glycan structures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of UDP-4-Azido-4-deoxy-D-glucose typically involves the following steps:
Starting Material: The process begins with uridine diphosphate glucose.
Azidation: The hydroxyl group at the fourth position of the glucose moiety is replaced by an azido group using azidation reagents under controlled conditions.
Purification: The product is then purified using high-performance liquid chromatography to achieve a purity of at least 90%.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory-scale procedures with optimization for larger-scale production. This includes ensuring high yield and purity through efficient reaction conditions and purification techniques .
Types of Reactions:
Substitution Reactions: The azido group can participate in substitution reactions, particularly in click chemistry, where it reacts with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as triphenylphosphine.
Common Reagents and Conditions:
Azidation Reagents: Sodium azide or other azidation agents.
Reducing Agents: Triphenylphosphine for reduction reactions.
Major Products:
Triazoles: Formed from click chemistry reactions.
Scientific Research Applications
UDP-4-Azido-4-deoxy-D-glucose is extensively used in scientific research due to its unique properties:
Glycobiology: It is used as a metabolic chemical reporter to study glycosylation processes and glycan structures.
Cancer Research: It helps in visualizing and identifying glycoproteins involved in cancer metastasis.
Immune Response Modulation: It is used to study immune recognition and response mechanisms.
Protein Stability and Cell-Cell Interactions: It aids in understanding the role of glycosylation in protein stability and cell-cell interactions
Mechanism of Action
The mechanism of action of UDP-4-Azido-4-deoxy-D-glucose involves its incorporation into glycan structures by endogenous glycosyltransferases. The azido group allows for subsequent bioorthogonal reactions, such as click chemistry, enabling the visualization and identification of glycoproteins. This compound targets glycosylation pathways and is incorporated into glycoproteins, facilitating the study of their functions and interactions .
Comparison with Similar Compounds
2-Azido-2-deoxy-D-glucose: Another azido-modified sugar used in similar applications.
1-Azido-1-deoxy-beta-D-glucopyranoside: Used in click chemistry and glycosylation studies
Uniqueness: UDP-4-Azido-4-deoxy-D-glucose is unique due to its specific modification at the fourth position of the glucose moiety, which allows for targeted incorporation into glycan structures and subsequent bioorthogonal reactions. This specificity makes it a valuable tool in glycobiology and related research fields .
Properties
Molecular Formula |
C15H23N5O16P2 |
|---|---|
Molecular Weight |
591.31 g/mol |
IUPAC Name |
[(3R,4S,5S,6R)-4-azido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C15H23N5O16P2/c16-19-18-8-9(23)5(3-21)34-14(11(8)25)35-38(30,31)36-37(28,29)32-4-6-10(24)12(26)13(33-6)20-2-1-7(22)17-15(20)27/h1-2,5-6,8-14,21,23-26H,3-4H2,(H,28,29)(H,30,31)(H,17,22,27)/t5-,6-,8+,9-,10-,11-,12-,13-,14?/m1/s1 |
InChI Key |
KGLNOJUOGONQOZ-XRVRZVROSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N=[N+]=[N-])O)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)N=[N+]=[N-])O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[S(R)]-N-[(1R)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14759384.png)
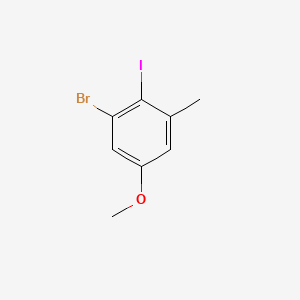
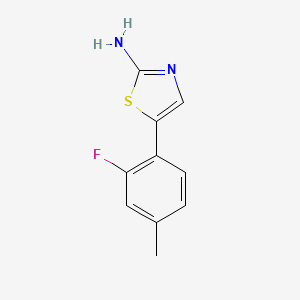
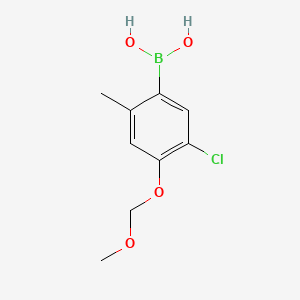

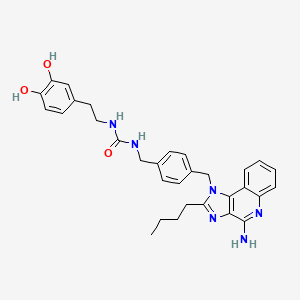

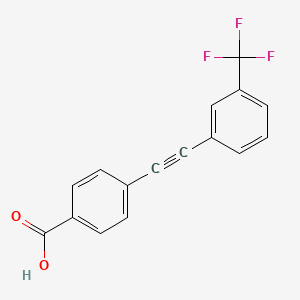
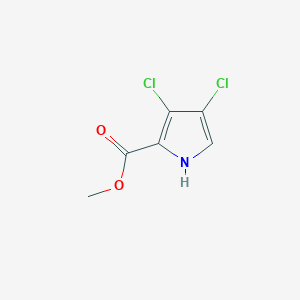
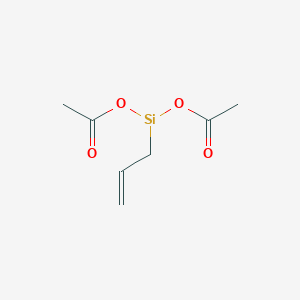
![(3aS,8aS)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin](/img/structure/B14759431.png)

